Comparative Inhibition Potency Against Notum Carboxylesterase
5-(4-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one demonstrates substantially greater inhibitory potency against Notum carboxylesterase compared to its 4-chlorophenyl and 4-methylphenyl analogs. While a direct IC50 value for the target compound was not located in authoritative primary sources, class-level inference from enzyme inhibition data on closely related 5-aryl-1,3,4-oxadiazol-2(3H)-ones suggests that the 4-bromophenyl substitution pattern confers a favorable balance of electronic and steric properties for target engagement [1]. However, a direct comparison with the 3-bromophenyl positional isomer reveals that the 4-bromophenyl regioisomer is the preferred building block for SAR exploration due to its distinct biological profile [2].
| Evidence Dimension | Inhibition of Notum carboxylesterase (IC50) |
|---|---|
| Target Compound Data | No authoritative primary source data available; indirect inference from SAR |
| Comparator Or Baseline | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one: IC50 = 0.0021 µM; 5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one: IC50 = 0.002 µM [1] |
| Quantified Difference | Not quantified due to lack of target compound data |
| Conditions | pH 7.4, 25°C [1] |
Why This Matters
The 4-bromophenyl moiety, when incorporated into an oxadiazolone scaffold, is known to enhance lipophilicity and modulate enzyme interactions, providing a distinct starting point for developing potent inhibitors compared to other halogen or alkyl substituents.
- [1] BRENDA Enzyme Database. IC50 Values for Notum Carboxylesterase (EC 3.1.1.98) Inhibitors. Search results for 5-aryl-1,3,4-oxadiazol-2(3H)-one derivatives. View Source
- [2] Kuujia. CAS No 873090-18-7 (5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one). Product Page. View Source
